4-クロロ-6-(メチルチオ)ピリミジン-5-カルボニトリル

概要

説明

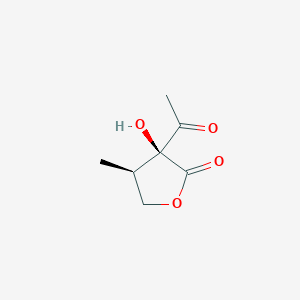

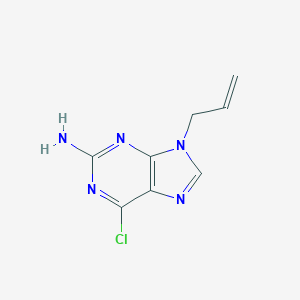

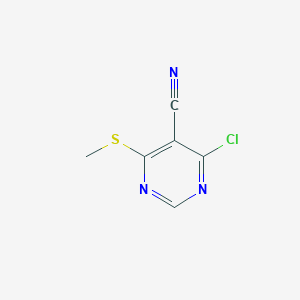

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential biological activities. The compound is characterized by the presence of a chloro group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring. This structure provides a versatile platform for further chemical modifications, leading to the creation of compounds with diverse biological properties.

Synthesis Analysis

The synthesis of derivatives of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile can be achieved through various routes. For instance, the reaction of 6-amino-1,3-dialkyluracils with Appel's salt leads to the formation of 5,7-dialkyl-4,6-dioxo-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, which can be further modified to introduce different functional groups at position 3 . Another approach involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with benzyloxide, followed by a series of steps including oxidation, displacement by cyanide, and chlorination to yield 4,5,6-trichloropyrimidine-2-carbonitrile . Additionally, 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile can be reacted with amines and methyl glycinate to produce methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile derivatives has been confirmed through various spectroscopic techniques and quantum chemical methods. For example, vibrational spectral analysis using FT-IR and FT-Raman, along with density functional theory (DFT) calculations, has been employed to determine the equilibrium geometry and vibrational wave numbers of related compounds . X-ray crystallographic studies have also been conducted to unambiguously confirm the structure of newly synthesized nitriles .

Chemical Reactions Analysis

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile derivatives undergo a variety of chemical reactions, leading to the formation of different compounds with potential biological activities. For instance, reactions with alkyl- and arylamines can afford isothiazole derivatives , while reactions with chloroacetic acid derivatives result in the formation of thieno[2,3-d]pyrimidines . The compound's reactivity with amines can also lead to the synthesis of pyrimidin-6-yl amino acids and diamino pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which exhibit fungicidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile derivatives are influenced by their molecular structure. The presence of the methylthio group and the carbonitrile group imparts certain electronic characteristics to the molecule, as evidenced by molecular electrostatic potential (MEP) analysis . The compound's nonlinear optical behavior and stability arising from hyperconjugative interactions and charge delocalization have been analyzed using natural bond orbital (NBO) analysis . These properties are crucial for understanding the compound's reactivity and potential as a chemotherapeutic agent.

科学的研究の応用

抗がん活性

4-クロロ-6-(メチルチオ)ピリミジン-5-カルボニトリル誘導体は、がん治療の標的である上皮成長因子受容体(EGFR)のATP模倣チロシンキナーゼ阻害剤として設計されています。 これらの化合物は、様々なヒト腫瘍細胞株に対してin vitroで細胞毒性を示し、抗がん剤としての可能性を示しています .

キナーゼ阻害

ピリミジン-5-カルボニトリル誘導体の新しいシリーズの一部として、この化合物は、シグナル伝達カスケードによって多くのタンパク質を活性化できる酵素であるチロシンキナーゼの阻害剤として作用します。 これらのキナーゼを阻害すると、がんの典型的な特徴である制御されていない細胞分裂などの有害なプロセスを阻害できます .

医薬品化学合成

この化合物は、医薬品化学合成におけるビルディングブロックとして役立ち、潜在的な治療用途のためのより複雑な分子を作成するために使用されます。 その構造により、生物活性または薬物動態特性を強化できる様々な置換基を導入することができます .

KDRキナーゼ阻害剤

これは、キナーゼインサートドメインレセプター(KDR)キナーゼ阻害剤の新しいクラスである、2,4-二置換ピリミジンの合成に使用されてきました。 KDRキナーゼは血管新生において重要な役割を果たし、そのためがんなどの病気における抗血管新生療法の標的となっています .

作用機序

Target of Action

The primary target of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico admet studies have been performed to explore its drug-likeness properties .

Result of Action

The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cell lines . For instance, it has been shown to upregulate the level of caspase-3, a key executor of apoptosis, in HepG-2 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Furthermore, its efficacy can be influenced by the specific cellular environment, such as the presence of certain mutations in EGFR .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTONZJLJGIIQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471026 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150807-96-8 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

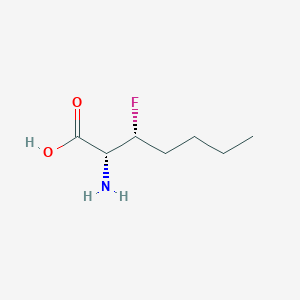

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)